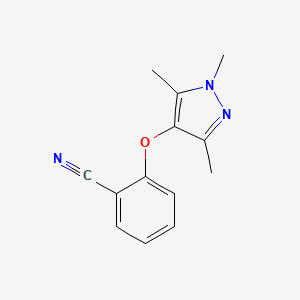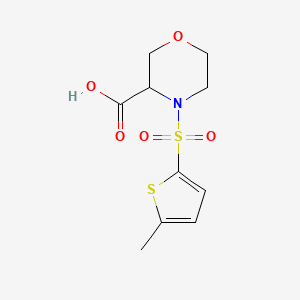
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile, also known as TMB-4, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. TMB-4 is a small molecule that has been synthesized for its ability to inhibit the activity of certain enzymes and proteins in biological systems.
Scientific Research Applications
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been used in a variety of scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. One notable application is in cancer research, where 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been shown to inhibit the activity of the enzyme Hsp90, which is involved in the growth and survival of cancer cells. 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has also been used in neurodegenerative disease research, where it has been shown to inhibit the aggregation of amyloid beta, a protein that is involved in Alzheimer's disease.
Mechanism of Action
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile works by binding to specific sites on enzymes and proteins, inhibiting their activity. For example, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile binds to the ATP-binding site on Hsp90, preventing it from functioning properly. This leads to the degradation of client proteins that are necessary for cancer cell survival. 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile also binds to amyloid beta, preventing it from aggregating into toxic plaques that can damage neurons in the brain.
Biochemical and Physiological Effects:
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile leads to the degradation of client proteins that are necessary for cell survival. This can lead to cell death and the inhibition of tumor growth. In neurodegenerative diseases, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile prevents the aggregation of amyloid beta, which can lead to a reduction in neuronal damage and cognitive decline.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile is its specificity for certain enzymes and proteins. This allows researchers to target specific pathways and processes in biological systems. However, one limitation is that 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for the use of 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile in scientific research. One direction is the development of new analogs with improved potency and specificity. Another direction is the exploration of new applications for 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile, such as in infectious disease research. Additionally, 2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile could be used in combination with other drugs to enhance their efficacy and reduce side effects.
Synthesis Methods
2-(1,3,5-Trimethylpyrazol-4-yl)oxybenzonitrile can be synthesized using a variety of methods. One common method involves the reaction of 4-hydroxybenzonitrile with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-chlorobenzonitrile with 1,3,5-trimethylpyrazole in the presence of a palladium catalyst. The resulting product can then be purified using various techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-13(10(2)16(3)15-9)17-12-7-5-4-6-11(12)8-14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLHFQBVEUUPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)

![2-[1-(Pyrazin-2-ylsulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B7581129.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581132.png)
![(2R)-2-[(3-bromo-2-methylbenzoyl)amino]propanoic acid](/img/structure/B7581142.png)

![7-(5-Chlorofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581155.png)
![7-[2-(Cyclohexen-1-yl)acetyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581173.png)
![7-(1,3-Thiazole-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581183.png)
![7-(3-Methylfuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581188.png)
![7-(Cycloheptanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581196.png)
![7-(5-Bromofuran-2-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7581201.png)
![2-[(3-Bromo-2-methylbenzoyl)amino]-2-cyclopropylpropanoic acid](/img/structure/B7581202.png)